molecular formula C10H10N4O B13715768 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime

Cat. No.: B13715768
M. Wt: 202.21 g/mol
InChI Key: VVOXRSCTXMFUFJ-JYRVWZFOSA-N
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Description

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime is a chemical compound that features a triazole ring, a phenyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of the triazole ring and oxime group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

(NZ)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine

InChI

InChI=1S/C10H10N4O/c1-8(13-15)9-2-4-10(5-3-9)14-7-11-6-12-14/h2-7,15H,1H3/b13-8-

InChI Key

VVOXRSCTXMFUFJ-JYRVWZFOSA-N

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)N2C=NC=N2

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2C=NC=N2

Origin of Product

United States

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